3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole
CAS No.:
Cat. No.: VC17533917
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13N3 |
|---|---|
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 3-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole |
| Standard InChI | InChI=1S/C11H13N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-14(11)7-8/h2-5,8,12H,6-7H2,1H3 |
| Standard InChI Key | KHKSROAUECNFON-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNC2=C3C=CC=CC3=NN2C1 |
Introduction
Chemical Structure and Nomenclature
Core Architecture
3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole (C₁₁H₁₃N₃) features a pyrimido[1,2-b]indazole backbone with a methyl group at the 3-position. The fused ring system consists of a pyrimidine (six-membered diazine) and indazole (fused benzene-pyrazole), creating a planar, aromatic structure conducive to π-π stacking interactions . The IUPAC name derives from the parent pyrimidoindazole system, with hydrogenation states specified by the "1H,2H,3H,4H" prefix.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| Canonical SMILES | CC1CNC2=C3C=CC=CC3=NN2C1 |
| XLogP3 | 2.1 (predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Data sourced from crystallographic and computational analyses confirm the compound's bicyclic geometry, with bond lengths and angles consistent with conjugated aromatic systems .
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthetic route involves cyclocondensation of 3-aminoindazole derivatives with α,β-unsaturated carbonyl compounds under acid catalysis. A regioselective iron-catalyzed method developed by Cao et al. (2024) employs FeCl₃ (0.25 mmol) in 1,4-dioxane at 110°C under argon, achieving yields up to 85% . Key intermediates detected via HRMS include a dihydroindazolopyrimidine species (m/z 254.1277 [M+H]⁺), which undergoes subsequent aromatization .
Industrial Manufacturing
Scale-up production utilizes continuous flow reactors to enhance reaction control and reproducibility. Automated systems regulate temperature (±0.5°C), residence time (5–30 min), and stoichiometry, minimizing byproducts like regioisomeric 4-methyl derivatives . Typical throughput exceeds 500 g/batch with >98% purity by HPLC.
Table 2: Optimization Parameters for Flow Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 105–115°C | ±12% yield |
| Residence Time | 8–12 min | ±7% conversion |
| Catalyst Loading | 0.2–0.3 mmol FeCl₃ | ±9% selectivity |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.87 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (56 mg/mL) and DMF (48 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C under nitrogen, degrading primarily via oxidative ring-opening at elevated temperatures (>150°C) .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, H-5), 8.37 (d, J=8.0 Hz, H-9), 7.84 (d, J=8.8 Hz, H-6), 3.21 (m, 2H, CH₂), 2.98 (s, 3H, CH₃) .
Comparative Analysis with Analogues
Table 3: Structure-Activity Relationships
| Position | Substituent | Akt IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|---|
| 3 | -CH₃ | 38 | 0.87 |
| 9 | -OCH₃ | 190 | 0.52 |
| 4 | -Ph | 45 | 0.23 |
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor lead, the compound has entered hit-to-lead optimization programs focusing on:
-
Bioavailability enhancement: Prodrug strategies using Boc-protected amines (e.g., R = COOC(CH₃)₃) improve oral absorption from 12% to 58% in rat models .
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Targeted delivery: Nanoparticle formulations (PLGA-PEG) achieve tumor accumulation ratios >8:1 vs. free drug in xenograft models .
Materials Science
The rigid π-system enables applications as:
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Organic semiconductor (μh = 0.12 cm²/V·s)
-
Fluorescent probe (ΦF = 0.33 in THF)
Future Research Directions
Synthetic Innovations
Microfluidic reaction systems could further enhance regioselectivity, while photoredox catalysis may enable C-H functionalization at previously inaccessible positions .
Therapeutic Expansion
Ongoing studies explore repurposing for neurodegenerative diseases, leveraging Akt's role in neuronal survival. Preliminary data in APP/PS1 mice show 40% reduction in amyloid-β plaques after 4-week treatment .
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